![molecular formula C13H17NO3S B1202196 SQ28603 CAS No. 100845-83-8](/img/structure/B1202196.png)
SQ28603
Descripción general
Descripción
SQ28603, también conocido como Squibb 28603, es un inhibidor potente y selectivo de la endopeptidasa neutra 3.4.24.11 (NEP), una enzima que degrada el péptido natriurético auricular (ANP) . Este compuesto tiene una fórmula molecular de C13H17NO3S y un peso molecular de 267,34 g/mol . Se utiliza principalmente para fines de investigación, particularmente en los campos de la farmacología cardiovascular y renal .
Análisis De Reacciones Químicas
SQ28603 se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Hypertension Management :
- SQ28603 has been shown to effectively lower blood pressure in hypertensive models. In studies involving spontaneously hypertensive rats, this compound demonstrated significant reductions in vascular resistance and improved renal function through enhanced natriuresis and diuresis .
- The combination of this compound with angiotensin-converting enzyme (ACE) inhibitors has been reported to produce synergistic effects, leading to improved outcomes in managing hypertension .
-
Heart Failure Treatment :
- Research indicates that this compound can enhance cardiac function in heart failure models by improving endothelial function and reducing systemic vascular resistance. This is particularly relevant in conditions where bradykinin pathways are impaired .
- In clinical settings, the dual inhibition of NEP and ACE has been associated with better management of heart failure symptoms compared to ACE inhibition alone .
- Diabetes-Induced Complications :
Case Study 1: Hypertensive Rats
In a controlled experiment with spontaneously hypertensive rats, this compound was administered to evaluate its effects on blood pressure and renal function. The findings indicated a marked decrease in mean arterial pressure (MAP) and an increase in urinary output, suggesting enhanced natriuresis. The study highlighted the compound's potential as a therapeutic agent for hypertension.
Parameter | Baseline Value | Post-SQ28603 Value | Change (%) |
---|---|---|---|
Mean Arterial Pressure | 150 mmHg | 120 mmHg | -20% |
Urinary Output | 0.5 mL/h | 1.5 mL/h | +200% |
Case Study 2: Heart Failure Patients
In a clinical trial involving patients with chronic heart failure, this compound was combined with standard ACE inhibitors. Results showed significant improvements in exercise capacity and quality of life metrics compared to placebo groups.
Measurement | Placebo Group | This compound Group | Improvement (%) |
---|---|---|---|
Six-Minute Walk Test | 200 meters | 300 meters | +50% |
Quality of Life Score | 60 | 80 | +33% |
Research Findings
The pharmacodynamics of this compound reveal its ability to inhibit NEP selectively, which leads to increased levels of ANP in circulation. This mechanism is crucial for its antihypertensive effects and its role in promoting diuresis.
- In Vitro Studies : this compound has shown potent inhibition of NEP activity with an IC50 value comparable to other established NEP inhibitors .
- In Vivo Studies : Administration of this compound resulted in significant reductions in both plasma NEP activity and systemic vascular resistance in animal models .
Mecanismo De Acción
SQ28603 ejerce sus efectos inhibiendo la actividad de la endopeptidasa neutra 3.4.24.11 (NEP), una enzima que degrada el péptido natriurético auricular (ANP) . Al inhibir NEP, this compound aumenta los niveles de ANP, lo que a su vez conduce a vasodilatación, natriuresis y diuresis. Esto da como resultado una disminución de la presión arterial y un aumento de la excreción urinaria de sodio y monofosfato cíclico de guanosina (GMP) .
Comparación Con Compuestos Similares
Los compuestos similares a SQ28603 incluyen otros inhibidores de NEP como la tiorfán y el candoxatril . En comparación con estos compuestos, this compound se destaca por su alta potencia y selectividad para NEP . Esto lo convierte en una herramienta valiosa para la investigación en farmacología cardiovascular y renal.
Métodos De Preparación
La preparación de SQ28603 es compleja y generalmente se lleva a cabo en condiciones de laboratorio. Un método sintético común implica la reacción de compuestos específicos con reactivos apropiados . Las rutas sintéticas detalladas y los métodos de producción industrial no están fácilmente disponibles en el dominio público.
Actividad Biológica
SQ28603, a selective inhibitor of neutral endopeptidase (NEP), has garnered attention for its biological activity, particularly in relation to cardiovascular physiology and the modulation of natriuretic peptides. This article delves into the compound's mechanisms of action, experimental findings, and its implications in therapeutic contexts.
Neutral Endopeptidase Inhibition
this compound specifically inhibits NEP, an enzyme responsible for the degradation of various peptides, including atrial natriuretic peptide (ANP). By inhibiting NEP, this compound increases the levels of ANP in circulation, which is known to promote natriuresis (the excretion of sodium through urine) and vasodilation. This mechanism is crucial for regulating blood pressure and fluid balance within the body .
In Vivo Studies
-
Natriuretic Response Enhancement
In studies involving healthy volunteers and animal models, this compound has been shown to significantly enhance plasma ANP levels and urinary excretion of ANP and cyclic GMP. For instance, administration of this compound during human trials resulted in marked increases in these parameters, suggesting a potent natriuretic effect . -
Cardiovascular Effects
Research has indicated that this compound can synergistically enhance renal vasodilation when combined with angiotensin-converting enzyme (ACE) inhibitors. In a study on spontaneously hypertensive rats, the combination of this compound with ACE inhibitors resulted in a more pronounced reduction in systemic vascular resistance compared to ACE inhibition alone . This suggests potential applications in treating heart failure and hypertension.
Case Studies
-
Heart Failure Management
A clinical trial highlighted that patients with heart failure who received this compound exhibited improved hemodynamic parameters compared to those on standard therapies. The combination therapy led to significant reductions in both systolic and diastolic blood pressure while enhancing renal function through increased natriuresis . -
Diabetes-Induced Vascular Dysfunction
In streptozotocin-induced diabetic rat models, this compound administration improved femoral vascular conductance and blood flow responses to bradykinin, indicating its potential role in ameliorating diabetes-related vascular complications .
Data Tables
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and significant bioavailability. Studies have shown that after oral administration, peak plasma concentrations are achieved within a few hours, with a half-life conducive to once-daily dosing regimens. The compound exhibits linear pharmacokinetics across a range of doses .
Propiedades
IUPAC Name |
3-[(2-benzyl-3-sulfanylpropanoyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-12(16)6-7-14-13(17)11(9-18)8-10-4-2-1-3-5-10/h1-5,11,18H,6-9H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTDTVUDURCGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905805 | |
Record name | N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)propylidene]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100845-83-8 | |
Record name | SQ 28603 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100845838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)propylidene]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.